molecular formula C19H17NO4 B557525 (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid CAS No. 136552-06-2

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Cat. No.: B557525
CAS No.: 136552-06-2
M. Wt: 323.3 g/mol
InChI Key: BXRZCDISGRVJCA-KRWDZBQOSA-N
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Description

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative commonly used in organic synthesis. This compound is notable for its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it particularly useful in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with azetidine-2-carboxylic acid.

    Protection of the Amino Group: The amino group of azetidine-2-carboxylic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the azetidine-2-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various functionalized azetidine derivatives, which can be further used in the synthesis of complex molecules.

Scientific Research Applications

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring, preventing unwanted side reactions during the synthesis process. The protected amino group can then be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.

    (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)proline: Contains a proline ring, commonly used in peptide synthesis.

    (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine: An alanine derivative with an Fmoc protecting group.

Uniqueness

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is unique due to its azetidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with constrained conformations, leading to enhanced biological activity and stability.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRZCDISGRVJCA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136552-06-2
Record name (S)-N-Fmoc-azetidine-2-carboxylic acid
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